

spectroscopic data (NMR, MS) of Chiricanine A

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| Compound of Interest | | |
|----------------------|---------------|-----------|
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An In-depth Technical Guide on the Spectroscopic Data of Chiricanine A

Disclaimer: While extensive searches were performed, specific, aggregated spectroscopic data tables and detailed experimental protocols for **Chiricanine A** were not readily available in the public domain. Therefore, this guide utilizes representative data from a closely related prenylated stilbenoid to illustrate the required format and content for a comprehensive technical whitepaper. The methodologies and data presentation are standard for this class of compounds and serve as a practical template for researchers.

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural products known for a wide array of biological activities, holding significant interest for pharmaceutical and nutraceutical development. Accurate structural elucidation and characterization are fundamental to any research involving such compounds. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a detailed overview of the acquisition, presentation, and interpretation of this spectroscopic data, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic Analysis

Quantitative spectroscopic data must be presented in a clear, structured format to allow for easy interpretation and comparison with known compounds.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Stilbenoid (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)



| Position | ¹ H Chemical Shift (δ ppm), Multiplicity (J in Hz) | ¹³ C Chemical Shift (δ ppm) |
|----------|--|--|
| 1 | - | 139.8 |
| 2 | 6.42, d (2.1) | 105.1 |
| 3 | - | 159.2 |
| 4 | 6.35, d (2.1) | 102.3 |
| 5 | - | 159.5 |
| 6 | 6.42, d (2.1) | 105.1 |
| α | 6.88, d (16.3) | 128.9 |
| β | 7.01, d (16.3) | 126.6 |
| 1' | - | 130.5 |
| 2', 6' | 7.35, d (8.5) | 128.2 |
| 3', 5' | 6.81, d (8.5) | 115.8 |
| 4' | - | 157.6 |
| 1" | 3.35, d (7.5) | 28.7 |
| 2" | 5.30, t (7.5) | 122.5 |
| 3" | - | 131.9 |
| 4" | 1.78, s | 17.9 |
| 5" | 1.69, s | 25.9 |
| 5-OH | 5.01, s | - |
| 4'-OH | 5.23, s | - |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy.



Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| lonization Technique | Mode | Measured m/z | Calculated m/z | Elemental Composition |
|-------------------------|--------|--------------|----------------|--------------------------|
| ESI | [M+H]+ | 325.1434 | 325.1440 | C20H21O4 |

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the standard protocols for isolating and analyzing stilbenoids like **Chiricanine A**.

Isolation and Purification Protocol

- Extraction: Dried, powdered plant material is exhaustively extracted with 80% aqueous methanol at room temperature. The solvent is removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The aqueous crude extract is sequentially partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
- Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to silica gel column chromatography, eluting with a gradient solvent system (e.g., n-hexane to ethyl acetate) to yield several semi-purified fractions.
- Preparative HPLC: Fractions containing the target compound are combined and subjected to final purification using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield the pure compound.

Spectroscopic Analysis Protocol

 NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

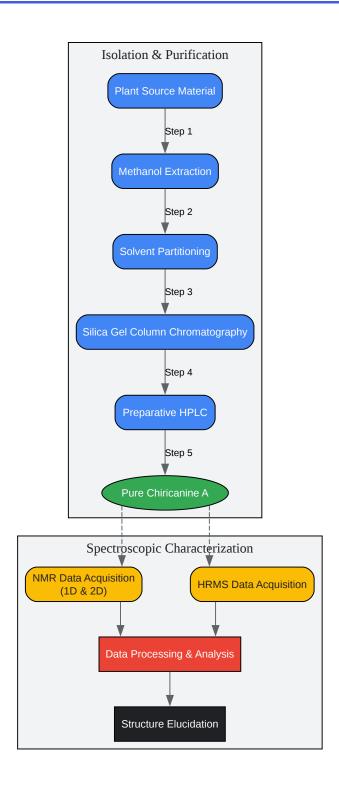


Mass Spectrometry: HRMS data is obtained using a Q-TOF (Quadrupole Time-of-Flight)
mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is
dissolved in methanol and analyzed in positive ion mode.

Mandatory Visualization

A visual workflow helps in understanding the logical sequence of the experimental process from raw material to final data.





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Caption: Experimental workflow from isolation to structure elucidation of **Chiricanine A**.

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